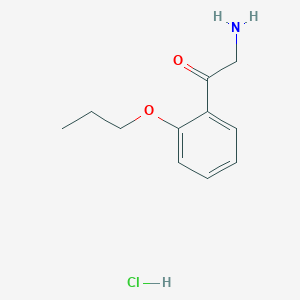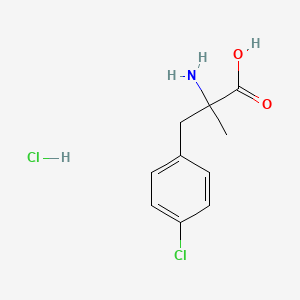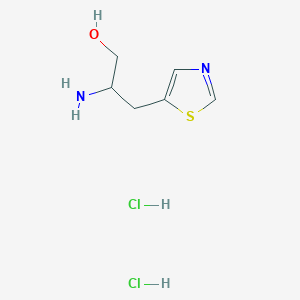
3-Bromo-2-(difluoromethyl)-5-methylpyridine
Descripción general
Descripción
3-Bromo-2-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H4BrF2N . It has a molecular weight of 208.01 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-(difluoromethyl)pyridine is 1S/C6H4BrF2N/c7-4-2-1-3-10-5(4)6(8)9/h1-3,6H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-2-(difluoromethyl)pyridine is a solid at room temperature . It has a density of 1.717 g/mL at 25 °C . The refractive index (n20/D) is 1.522 .Aplicaciones Científicas De Investigación
Synthesis and Applications in Medicinal Chemistry
3-Bromo-2-(difluoromethyl)-5-methylpyridine is a versatile compound used extensively in the field of medicinal chemistry. It serves as a key intermediate in the synthesis of novel pyridine derivatives with potential therapeutic applications. For instance, a study described the efficient synthesis of novel pyridine-based derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. The newly synthesized compounds exhibited promising biological activities, such as anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating their potential use in drug development (Ahmad et al., 2017).
Radiochemical Synthesis
The compound is also instrumental in radiochemical synthesis. A research study reported the successful radiosynthesis of 2-amino-5-[18F]fluoropyridines, achieved by palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines. This process is crucial for creating compounds used in PET imaging, aiding in the diagnosis and treatment monitoring of diseases (Pauton et al., 2019).
Synthesis of Ligands and Molecular Rods
Furthermore, this compound has applications in synthesizing ligands and molecular rods, elements critical in materials science and molecular engineering. A study highlighted the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are invaluable in creating metal-complexing molecular rods, showcasing the compound's utility in creating complex molecular architectures (Schwab et al., 2002).
Electrochemical Carboxylation
In the realm of green chemistry, this compound is used in electrochemical carboxylation processes. This approach is environmentally friendly, avoiding the use of volatile and toxic solvents and catalysts. For example, the electrochemical carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was studied, leading to the efficient production of 6-aminonicotinic acid, demonstrating the compound's role in facilitating sustainable chemical reactions (Feng et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2-(difluoromethyl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-4-2-5(8)6(7(9)10)11-3-4/h2-3,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRPPMJINOSFFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(Benzyloxy)-5-methyl-1,3-thiazol-2-yl]methanol](/img/structure/B1383699.png)

![3-[(Dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1383702.png)

![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrochloride](/img/structure/B1383704.png)








